

Application Notes: Sulfaguanidine as a Reference Standard in Antibiotic Research

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Compound of Interest

Compound Name: Sulfaguanidine

Cat. No.: B1359074

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Introduction

Sulfaguanidine is a sulfonamide antibiotic that has been used in both veterinary and human medicine for the treatment of gastrointestinal infections.[1][2] Its well-characterized chemical and physical properties, along with its established antimicrobial activity, make it an ideal reference standard for various applications in antibiotic research and development.[1] As a reference standard, **sulfaguanidine** is crucial for the accurate quantification of the active pharmaceutical ingredient (API) in dosage forms, for conducting stability studies, and for evaluating the susceptibility of bacterial strains. This document provides detailed application notes and protocols for the use of **sulfaguanidine** as a reference standard.

Physicochemical Properties of Sulfaguanidine

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper use.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ N ₄ O ₂ S	[3][4]
Molecular Weight	214.24 g/mol	[4][5]
CAS Number	57-67-0	[4][5]
Appearance	White to off-white solid	[4]
Melting Point	190-193 °C	
Solubility	DMSO: 100 mg/mL (466.77 mM), H ₂ O: 3.33 mg/mL (15.54 mM)	[4]
pKa	~10.2	

Analytical Applications

Sulfaguanidine is frequently used as a reference standard for the development and validation of analytical methods to quantify sulfonamides in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of sulfonamides. **Sulfaguanidine** serves as a reference standard for method development, validation, and quality control.

Table 1: HPLC Parameters for **Sulfaguanidine** Analysis

Parameter	Value	Reference
Column	C18 (250 mm x 4.6 mm, 5 µm)	[6]
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water	[7]
Detection Wavelength	260 nm	[6]
Retention Time	9.460 min	[8]
Linearity Range	0.2 - 10 g/kg	[7]
Recovery	90.4% - 96.0%	[7]
Limit of Detection (LOD)	13.53–23.30 µg/kg	[9]
Limit of Quantification (LOQ)	26.02–40.38 µg/kg	[9]

Spectrophotometry

Spectrophotometric methods provide a simple and cost-effective way to determine **sulfaguanidine** concentrations.

Table 2: Spectrophotometric Parameters for **Sulfaguanidine** Analysis

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	545 nm	[10][11]
Linearity Range	1.0 - 10.0 µg/mL	[10]
Molar Absorptivity	$\sim 1.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	
Limit of Detection (LOD)	0.012 mg L ⁻¹	
Limit of Quantification (LOQ)	0.039 mg L ⁻¹	[10]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for reliable results.

Materials:

- **Sulfaguanidine** reference standard
- Dimethyl sulfoxide (DMSO) or deionized water
- Volumetric flasks
- Analytical balance

Procedure:

- **Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **sulfaguanidine** reference standard and transfer it to a 10 mL volumetric flask.
- Dissolve the standard in a suitable solvent (e.g., DMSO for higher concentration, then dilute with water).
- Bring the solution to volume with the solvent and mix thoroughly. This is the stock solution.
- **Working Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase or buffer to achieve the desired concentrations for constructing a calibration curve.

Protocol 2: HPLC Method for Quantification of Sulfaguanidine

This protocol outlines a general procedure for the quantification of **sulfaguanidine** using HPLC.

Materials:

- HPLC system with UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)

- Acetonitrile (HPLC grade)
- Formic acid (reagent grade)
- Deionized water (18.2 MΩ·cm)
- **Sulfaguanidine** standard solutions
- Sample solutions

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized for the specific column and system.
- **System Equilibration:** Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- **Injection:** Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solutions into the HPLC system.
- **Chromatographic Run:** Run the chromatogram for a sufficient time to allow for the elution of **sulfaguanidine**.
- **Data Analysis:** Record the peak area or peak height of the **sulfaguanidine** peak. Construct a calibration curve by plotting the peak area/height against the concentration of the standard solutions. Determine the concentration of **sulfaguanidine** in the sample solutions by interpolating from the calibration curve.

Protocol 3: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

Sulfaguanidine can be used as a reference compound in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) against bacterial strains.

Materials:

- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- **Sulfaguanidine** stock solution
- Positive control antibiotic (e.g., tetracycline)
- Incubator

Procedure:

- Prepare Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
- Serial Dilutions: Perform two-fold serial dilutions of the **sulfaguanidine** stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
- Inoculation: Inoculate each well with the prepared bacterial suspension.
- Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of **sulfaguanidine** that completely inhibits visible bacterial growth.

Protocol 4: Stability-Indicating Assay

A stability-indicating assay is crucial to demonstrate that the analytical method can accurately measure the active ingredient in the presence of its degradation products.[\[12\]](#)

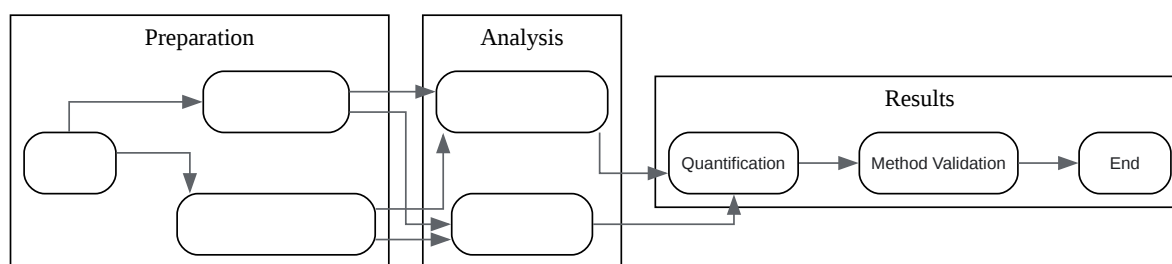
Forced Degradation Studies:

- Acid and Base Hydrolysis: Expose a solution of **sulfaguanidine** to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

- Oxidative Degradation: Treat a solution of **sulfaguanidine** with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Expose a solid sample or solution of **sulfaguanidine** to elevated temperatures (e.g., 60°C).
- Photodegradation: Expose a solution of **sulfaguanidine** to UV light.

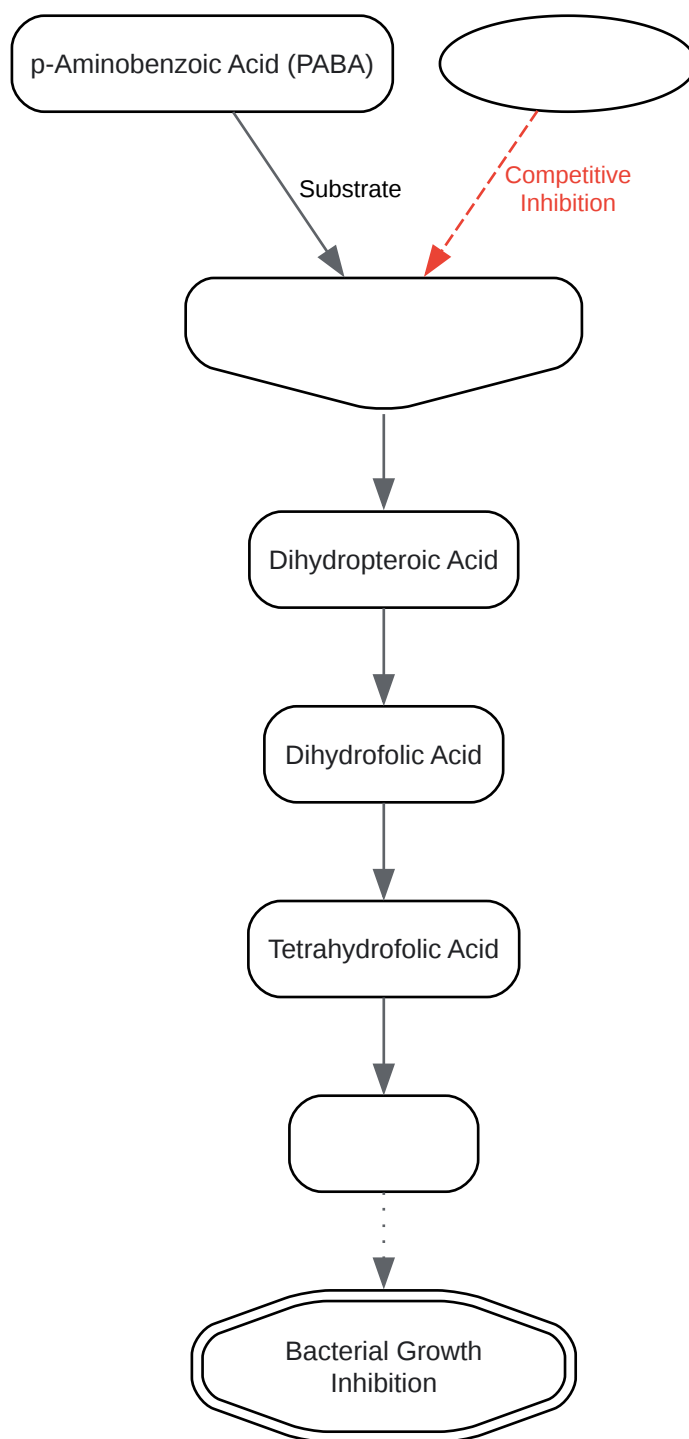
Analysis: Analyze the stressed samples using a suitable, validated HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent **sulfaguanidine** peak and the peak purity of the parent drug can be demonstrated.

Visualizations



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Caption: General workflow for the analysis of **sulfaguanidine**.



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Caption: Mechanism of action of **sulfaguanidine**.

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